Ferric succinate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
13494-15-0 |
|---|---|
Molecular Formula |
C12H12Fe2O12 |
Molecular Weight |
459.91 g/mol |
IUPAC Name |
butanedioate;iron(3+) |
InChI |
InChI=1S/3C4H6O4.2Fe/c3*5-3(6)1-2-4(7)8;;/h3*1-2H2,(H,5,6)(H,7,8);;/q;;;2*+3/p-6 |
InChI Key |
CHYQSXLXQCXPAA-UHFFFAOYSA-H |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-].C(CC(=O)[O-])C(=O)[O-].C(CC(=O)[O-])C(=O)[O-].[Fe+3].[Fe+3] |
Origin of Product |
United States |
Synthesis and Physicochemical Properties of Iron Iii Succinate
Synthetic Methodologies
The synthesis of iron(III) succinate (B1194679) complexes can be achieved through various methods. A common approach involves the reaction of an iron(III) salt, such as ferric chloride, with succinic acid or a salt of succinic acid, like sodium succinate. google.com The reaction conditions, including solvent, temperature, and pH, can influence the nature of the product. For instance, a novel heteroleptic complex, tetrakis(1,10-phenanthroline)-bis(succinate)-(µ₂-oxo)-bis(iron(III)) nonahydrate, was synthesized using a slow evaporation method from a solution containing iron(II,III) oxide, 1,10-phenanthroline (B135089), and succinic acid. mdpi.comresearchgate.net Another method involves the preparation of iron-crosslinked chitosan (B1678972) succinate, where chitosan succinate is crosslinked with iron(III) ions. nih.gov
Structural Characterization
The structural elucidation of iron(III) succinate complexes is crucial for understanding their properties. Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms in a crystalline solid. For the complex Fe₂(Phen)₄(Succinate)₂(μ-O)₉, X-ray diffraction revealed a monoclinic crystal system with the C2/c space group. mdpi.comresearchgate.net The iron(III) centers in this dinuclear complex are bridged by an oxo group, and each iron atom is coordinated to two 1,10-phenanthroline ligands and one succinate ligand. The coordination environment around the iron centers is described as distorted octahedral. mdpi.com
| Crystallographic Data for Fe₂(Phen)₄(Succinate)₂(μ-O)₉ | |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 12.7772(10) |
| b (Å) | 23.0786(15) |
| c (Å) | 18.9982(13) |
| β (°) | 93.047(2) |
| Volume (ų) | 5594.27(7) |
| Z | 4 |
| Data from a study on a novel Fe(III)-complex with 1,10-phenanthroline and succinate ligands. mdpi.comresearchgate.net |
Spectroscopic Analysis
Various spectroscopic techniques are employed to characterize iron(III) succinate complexes.
Infrared (IR) and Raman Spectroscopy: These techniques provide information about the vibrational modes of the molecules. In the case of Fe₂(Phen)₄(Succinate)₂(μ-O)₉, IR and Raman spectra confirmed the coordination of both the 1,10-phenanthroline and succinate ligands to the iron(III) centers. mdpi.com Characteristic bands for the C=O vibrations of the carboxylate groups in the succinate ligand are observed. mdpi.com
UV-Visible Spectroscopy: This method is used to study the electronic transitions within the complex. The UV-Vis spectrum of Fe₂(Phen)₄(Succinate)₂(μ-O)₉ indicated an optical band gap of 2.66 eV, suggesting potential applications in optoelectronics. mdpi.comresearchgate.net Studies on the interaction of iron(III) with succinic acid in aqueous solutions have also utilized UV-Vis spectrophotometry to identify the formation of different complex species. researchgate.net
Mössbauer Spectroscopy: This technique is particularly sensitive to the oxidation state and local environment of iron atoms. It can provide valuable information on the electronic structure and magnetic properties of iron(III) succinate complexes.
Thermal Analysis
Thermal analysis techniques, such as thermogravimetry (TG) and differential thermal analysis (DTA), are used to study the decomposition of iron(III) succinate upon heating. The thermal decomposition of Fe₂(Phen)₄(Succinate)₂(μ-O)₉ occurs in three main stages. mdpi.com The first stage involves the loss of water molecules, followed by the decomposition of the organic ligands at higher temperatures. mdpi.com The final residue at high temperatures is typically an iron oxide. capes.gov.br The thermal decomposition of an Fe(III) succinate-type complex has been shown to generate a reducing atmosphere that influences the formation of γ-Fe₂O₃. chem-soc.si
| Thermal Decomposition Stages of Fe₂(Phen)₄(Succinate)₂(μ-O)₉ | |
| Stage I (25–136 °C) | Loss of nine non-coordinated water molecules. |
| Stage II (136–242 °C) | Onset of thermal decomposition of the 1,10-phenanthroline and succinate molecules. |
| Stage III (242–900 °C) | Almost complete degradation of the organic components. |
| Data from a study on a novel Fe(III)-complex with 1,10-phenanthroline and succinate ligands. mdpi.com |
Magnetic Properties
The magnetic properties of iron(III) complexes are determined by the spin state of the Fe³⁺ ion and the interactions between neighboring iron centers. Iron(III) can exist in a high-spin (S=5/2) or low-spin (S=1/2) state, depending on the ligand field strength. In the complex Fe₂(Phen)₄(Succinate)₂(μ-O)₉, the combination of weak-field (succinate) and strong-field (1,10-phenanthroline) ligands results in a low-spin state for the iron(III) centers. mdpi.com The magnetic properties of dinuclear or polynuclear complexes can also be influenced by magnetic exchange interactions between the metal ions, which can be either antiferromagnetic or ferromagnetic. researchgate.net
Research Applications and Future Directions
Role in Materials Science
Iron(III) succinate (B1194679) complexes are being explored for their potential in materials science. The thermal decomposition of these complexes can be utilized as a precursor route to synthesize iron oxide nanoparticles with controlled size and properties. chem-soc.si For example, the decomposition of an Fe(III) succinate complex within a silica (B1680970) matrix has been shown to yield γ-Fe₂O₃ nanoparticles. chem-soc.si These magnetic nanoparticles have potential applications in data storage, magneto-optical devices, and catalysis. chem-soc.sinih.gov Furthermore, the structural diversity of iron(III) succinate coordination polymers makes them interesting candidates for the design of novel metal-organic frameworks (MOFs) with tailored functionalities.
Catalytic Activity
Iron complexes are widely studied for their catalytic properties due to iron's abundance, low cost, and variable oxidation states. Iron(III) complexes, including those with carboxylate ligands, have shown promise as catalysts in various organic transformations. rsc.orggoogle.com For instance, iron(III) chloride has been identified as an effective catalyst for the polycondensation of renewable diols and dicarboxylic acids to produce polyesters. rsc.org The catalytic potential of iron(III) succinate complexes in oxidation and other reactions is an active area of research. mdpi.com
Environmental and Geochemical Significance
The interaction of iron with dicarboxylic acids like succinate is relevant in environmental and geochemical settings. The complexation of iron(III) by succinate can enhance its solubility and mobility in soils and aquatic systems. copernicus.org This is particularly important for the bioavailability of iron, an essential micronutrient for most organisms. Understanding the formation and stability of iron(III) succinate complexes helps in modeling the geochemical cycling of iron and organic carbon in the environment.
Synthesis and Preparation of Iron(III) Succinate Compounds
Ferric succinate, an iron (III) salt of succinic acid, and its related compounds are synthesized through various chemical methodologies. These methods range from the direct oxidation of ferrous precursors to the development of complex coordination compounds and metal-organic frameworks. The preparative strategies are tailored to the desired final product, whether it be a simple salt, a complex molecule, or a functional material.
Complexation Behavior and Solution Chemistry of Iron Iii Succinate
Formation and Speciation of Iron(III)-Succinate Complexes in Aqueous Media.researchgate.netresearchgate.net
The interaction between iron(III) and succinic acid in an aqueous environment leads to the formation of distinct complex species. researchgate.netresearchgate.net The specific nature of these complexes is highly dependent on the solution's pH and the concentration ratio of iron to succinate (B1194679). researchgate.net
pH Dependence of Complex Formation and Equilibrium.researchgate.netaip.org
The pH of the aqueous medium plays a critical role in the speciation of iron(III)-succinate complexes. researchgate.net Theoretical distribution calculations indicate that Fe-succinate complexes are the predominant species in the pH range of 2 to 5. researchgate.net Specifically, the species [Fe(C₄H₄O₄)₂]⁻ is present between pH 4 and 6. researchgate.net As the pH becomes more basic, iron(III) hydrolysis becomes more significant, leading to the predominance of Fe(OH)₃ at pH values up to 10. researchgate.net In studies conducted in a pH range of 5.2 to 7.4, different Fe(III)-succinate complexes have been identified. researchgate.net The coordination states of iron(III) complexes with ligands like tannic acid are also known to be pH-dependent, which can lead to structural transformations. aip.org
Molar Ratio Effects on Complex Stoichiometry.researchgate.net
The stoichiometry of the iron(III)-succinate complexes formed is directly influenced by the molar ratio of iron(III) to succinic acid. researchgate.net At lower concentrations of succinic acid (0.01 to 0.07 mol L⁻¹), a complex with a presumed 1:2 stoichiometry, [Fe(suc)₂(OH)₂], is formed. researchgate.net When the concentration of succinic acid is increased (0.1 to 0.5 mol L⁻¹), a different complex with a 1:3 stoichiometry, [Fe(suc)₃], is detected. researchgate.net UV-Vis spectral analysis, processed using multivariate non-linear least-square fitting, has supported these stoichiometric ratios. researchgate.net
Electrochemical Characterization of Iron(III)-Succinate Redox Processes.researchgate.net
Electrochemical methods, such as square-wave and cyclic voltammetry, have been employed to investigate the redox behavior of iron(III)-succinate complexes. researchgate.net These studies provide insights into the reduction potentials and the nature of the electron transfer processes.
Square-Wave and Cyclic Voltammetry Studies.researchgate.net
Square-wave voltammetry (SWV) measurements of iron(III) in the presence of varying concentrations of succinic acid (0.04 - 0.5 mol L) and within a pH range of 5.2–7.4 have revealed the presence of two distinct Fe(III)-succinate complexes. researchgate.net The first complex, Fe(III)-succinate (I), is observed at succinic acid concentrations from 0.04 to 0.12 mol L⁻¹, while the second complex, Fe(III)-succinate (II), appears at concentrations greater than or equal to 0.12 mol L⁻¹. researchgate.net Cyclic voltammetry (CV) is also a valuable tool for investigating the reversibility of the redox processes of iron complexes. researchgate.net
Determination of Redox Potentials and Reaction Irreversibility.researchgate.net
The two identified Fe(III)-succinate complexes exhibit different reduction potentials. The [Fe(suc)₂(OH)₂] complex has a reduction peak at approximately -0.22 V, while the [Fe(suc)₃] complex shows a reduction peak at about -0.37 V. researchgate.net The redox processes for both complexes have been determined to be irreversible. researchgate.net The process for the first complex involves reactant adsorption, whereas the second is diffusion-controlled, and both are accompanied by a chemical step. researchgate.net
Table 1: Redox Potentials of Iron(III)-Succinate Complexes
| Complex | Succinic Acid Concentration (mol L⁻¹) | Reduction Potential (V) |
|---|---|---|
| [Fe(suc)₂(OH)₂] | 0.01 to 0.07 | ~ -0.22 |
This table is interactive. Click on the headers to sort the data.
Kinetic and Thermodynamic Studies of Complexation Reactions.researchgate.net
The formation of iron(III)-succinate complexes is a time-dependent process, with the kinetics varying between the different species. researchgate.net Thermodynamic stability is also a key characteristic of these complexes.
The formation kinetics of the two primary Fe(III)-succinate complexes are notably slow. researchgate.net The [Fe(suc)₂(OH)₂] complex (I) reaches equilibrium within 17 hours, while the [Fe(suc)₃] complex (II) equilibrates in about 15 hours. researchgate.net Once equilibrated, the [Fe(suc)₂(OH)₂] complex is stable in solution for approximately one week, whereas the [Fe(suc)₃] complex has a shorter stability period of about 10 hours. researchgate.net
Through UV/Vis spectral analysis, the equilibrium constant for the conversion between the two complexes, Fe(suc)₂(OH)₂ ⇌ Fe(suc)₃, has been calculated as logK₂₋₃ = (1.14 ± 0.15) mol⁻¹ L. researchgate.net Using nitrilotriacetate (NTA) as a competing ligand, the conditional stability constant for the [Fe(suc)₂(OH)₂] complex was determined to be βcond = (3.1 ± 1.3) × 10²² mol⁻¹ L. researchgate.net Another study isolated an iron(III) succinate with the composition Fe₂Suc₃ ∙ 3H₂O and determined its solubility constant to be log KS = –27.74 ± 0.12. researchgate.net
Table 2: Stability and Kinetic Data for Iron(III)-Succinate Complexes
| Complex | Equilibration Time | Stability Period | Equilibrium/Stability Constant |
|---|---|---|---|
| [Fe(suc)₂(OH)₂] | 17 hours | ~ 1 week | βcond = (3.1 ± 1.3) × 10²² mol⁻¹ L |
| [Fe(suc)₃] | 15 hours | ~ 10 hours | - |
| Fe(suc)₂(OH)₂ ⇌ Fe(suc)₃ | - | - | logK₂₋₃ = (1.14 ± 0.15) mol⁻¹ L |
This table is interactive. Click on the headers to sort the data.
Formation Kinetics and Equilibration Times of Specific Complexes
The formation of iron(III) succinate complexes is characterized by slow kinetics, requiring significant time to reach equilibrium. researchgate.netirb.hr Studies have shown that the 1:2 complex, sometimes referred to as Fe(III)-succinate (I), takes approximately 17 hours to equilibrate. researchgate.netirb.hr Once equilibrium is achieved, this complex demonstrates notable stability, remaining in solution for about one week. researchgate.netresearchgate.netirb.hr The 1:3 complex, or Fe(III)-succinate (II), reaches equilibrium more quickly, in about 10 to 15 hours. researchgate.netresearchgate.netirb.hr However, its stability post-equilibration is shorter, lasting for approximately 10 hours. researchgate.netresearchgate.netirb.hr
Table 1: Formation and Stability of Iron(III) Succinate Complexes
| Complex (Presumed Stoichiometry) | Succinate Conc. (mol L⁻¹) | Equilibration Time | Post-Equilibration Stability |
| [Fe(suc)₂(OH)₂] | 0.04 - 0.12 | ~17 hours researchgate.netirb.hr | ~1 week researchgate.netresearchgate.netirb.hr |
| [Fe(suc)₃] | ≥ 0.12 | ~10-15 hours researchgate.netresearchgate.netirb.hr | ~10 hours researchgate.netresearchgate.netirb.hr |
Conditional Stability Constant Determination
Conditional stability constants, also known as apparent constants, provide a measure of the stability of a complex under specific solution conditions, such as a fixed pH. mediresonline.org These constants are crucial for understanding the effective strength of a metal-ligand bond in a given chemical environment.
For iron(III) succinate, the conditional stability has been determined using the competitive ligand exchange-adsorptive cathodic stripping voltammetry (CLE-ACSV) method. researchgate.net This technique involves introducing a competing ligand with a known affinity for the metal ion. In this case, Nitrilotriacetic acid (NTA) was used to compete with succinate for the Fe(III) ion. researchgate.net By measuring the resulting equilibrium, the conditional stability constant (βcond) for the [Fe(suc)₂(OH)₂] complex was calculated. researchgate.net
Table 2: Conditional Stability Constant of [Fe(suc)₂(OH)₂]
| Complex | Method | Competing Ligand | Conditional Stability Constant (βcond) |
| [Fe(suc)₂(OH)₂] | CLE-ACSV | NTA | (3.1 ± 1.3) × 10²² mol⁻¹ L researchgate.net |
Role of Competing Ligands in Iron(III) Succinate Complex Stability
The stability of iron(III) succinate complexes in a solution is significantly influenced by the presence of other chelating agents. acs.org Ligands that form stronger, more thermodynamically stable complexes with Fe(III) can displace succinate ions from the coordination sphere. acs.orgscirp.org This principle is the basis for the competitive ligand exchange methods used to determine stability constants. researchgate.net
The use of Nitrilotriacetic acid (NTA) in studies of ferric succinate demonstrates this effect directly. researchgate.net NTA's ability to compete with succinate for Fe(III) allowed for the quantification of the succinate complex's conditional stability. researchgate.net Generally, naturally occurring organic ligands that complex more strongly with Fe(III) than Fe(II) tend to have lower standard potential (E_H^0) values. acs.org Strong synthetic chelators, such as ethylenediaminetetraacetic acid (EDTA), are also well-known for their high affinity for iron(III) and are often used in competition experiments to assess the relative stability of other iron complexes. scirp.orgnih.gov The presence of such powerful competing ligands will decrease the concentration of this compound in a system by shifting the equilibrium away from its formation.
Table 3: Effect of Competing Ligands on this compound Stability
| Competing Ligand | Principle of Interaction | Outcome |
| Nitrilotriacetic acid (NTA) | Competes with succinate for coordination with Fe(III). researchgate.net | Allows for the determination of the conditional stability constant of the this compound complex. researchgate.net |
| Ethylenediaminetetraacetic acid (EDTA) | A strong iron chelator that forms a highly stable Fe(III)-EDTA complex. scirp.orgnih.gov | Can displace succinate from the Fe(III) coordination sphere, reducing the stability and concentration of this compound complexes. scirp.org |
Mechanistic Roles of Iron Iii Succinate in Biological and Chemical Systems Non Human Focus
Catalytic and Enzyme-Related Mechanisms Involving Iron(III) and Succinate (B1194679)
The biochemical significance of iron and succinate is evident in their participation in numerous enzymatic reactions essential for life. Iron, with its ability to cycle between oxidation states (Fe²⁺ and Fe³⁺), is a critical cofactor in enzymes that catalyze redox reactions. Succinate serves as a key intermediate in central metabolic pathways and as a substrate for important enzymes.
Heme is an essential prosthetic group for a multitude of proteins, including hemoglobin, myoglobin, and cytochromes. The synthesis of heme is a highly conserved eight-step enzymatic pathway that begins and ends within the mitochondria. frontiersin.org Iron is a central component of heme, and its incorporation is the final and critical step in the pathway.
While the enzyme ferrochelatase (FECH) directly inserts ferrous iron (Fe²⁺) into the protoporphyrin IX ring to form protoheme, the transport and availability of iron within the mitochondria involve the ferric (Fe³⁺) state. frontiersin.orgnih.gov Iron enters the mitochondrial matrix where it must be made available for FECH. Although the precise mechanisms are complex, it is understood that mitochondrial iron importers transport iron across the inner membrane. Should this iron be in the Fe³⁺ state, it must be reduced to Fe²⁺ before its utilization by ferrochelatase. This reduction is a critical prerequisite for the final step of heme synthesis.
The connection to succinate in this pathway is foundational; the synthesis of heme begins with the condensation of succinyl-CoA (a derivative of succinate from the Krebs cycle) and glycine (B1666218) to form 5-aminolevulinic acid (ALA). frontiersin.org This establishes succinate as a primary building block for the porphyrin structure that will ultimately chelate iron.
Table 1: Key Components in Mitochondrial Heme Synthesis
| Component | Role |
| Succinyl-CoA | A derivative of succinate; provides the initial carbon atoms for the porphyrin ring structure. |
| Iron(III) | The oxidized state of iron that is transported into the mitochondria. It must be reduced to Iron(II) for incorporation into heme. |
| Iron(II) | The reduced state of iron directly inserted into protoporphyrin IX by ferrochelatase. |
| Ferrochelatase (FECH) | The terminal enzyme of the heme synthesis pathway; catalyzes the insertion of Iron(II) into protoporphyrin IX. researchgate.net |
| Protoporphyrin IX | The organic macrocycle that chelates iron to form heme. |
Succinate dehydrogenase (SDH), also known as Complex II of the electron transport chain, is a crucial enzyme complex embedded in the inner mitochondrial membrane. It is unique as it participates in both the citric acid cycle and oxidative phosphorylation. wikipedia.org SDH catalyzes the oxidation of succinate to fumarate, transferring the resulting electrons to the electron transport chain via ubiquinone. nih.gov
The function of SDH is critically dependent on its iron-containing prosthetic groups. The complex contains several iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) within its SDHB subunit. wikipedia.org During the catalytic cycle, these iron atoms shuttle electrons from the FAD cofactor (which accepts them from succinate) to the ubiquinone binding site. This electron transfer process involves the continuous cycling of the iron atoms between their oxidized (Fe³⁺) and reduced (Fe²⁺) states. Iron deficiency has been shown to result in a lower content of functional SDH enzyme complexes in the mitochondrial membrane. researchgate.net
Some forms of SDH also contain a heme b group. While not directly in the primary electron transfer pathway from succinate to ubiquinone, this heme group is believed to act as an electron sink, preventing the formation of reactive oxygen species (ROS) by stabilizing transient semiquinone intermediates. wikipedia.org The iron within this heme group also exists in the Fe³⁺ state in its oxidized form.
Table 2: Iron-Containing Subunits of Succinate Dehydrogenase (Complex II)
| Subunit | Prosthetic Group(s) | Function Involving Iron |
| SDHB | [2Fe-2S], [4Fe-4S], [3Fe-4S] clusters | Transfers electrons from the FAD cofactor to the ubiquinone binding site via redox cycling of iron ions (Fe³⁺ ↔ Fe²⁺). |
| SDHC/SDHD | Heme b (in some forms) | Acts as an electron sink to prevent ROS production; involves the Fe³⁺/Fe²⁺ redox couple. |
A large family of non-heme iron enzymes, known as iron(II)/α-ketoglutarate-dependent oxygenases, utilizes an iron center to catalyze a wide range of oxidative reactions, including hydroxylations and halogenations. mdpi.com In these enzymes, the catalytic cycle generates a highly reactive iron(IV)-oxo species. This process begins with an iron(II) center that coordinates with α-ketoglutarate and molecular oxygen. nih.gov The subsequent oxidative decarboxylation of α-ketoglutarate produces succinate, CO₂, and the potent Fe(IV)=O intermediate. mdpi.comnih.gov
This iron(IV)-oxo species is responsible for activating C-H bonds by abstracting a hydrogen atom from the substrate. This step generates a substrate radical and an iron(III)-hydroxo (Fe³⁺-OH) intermediate. researchgate.net The fate of this Fe³⁺-OH intermediate and the substrate radical determines the final product. In hydroxylases, the hydroxyl group is transferred to the substrate radical, forming an alcohol product. mdpi.com In halogenases, the Fe³⁺-OH intermediate facilitates the transfer of a halide (e.g., Cl⁻) to the substrate radical, resulting in a halogenated product. chemrxiv.orgchemrxiv.org The formation of the Fe³⁺-OH species is, therefore, a critical branching point in the catalytic mechanisms of these versatile enzymes.
The generation of the reactive iron(IV)-oxo species in the enzymes described above is powered by an oxidative decarboxylation reaction. wikipedia.org The binding of α-ketoglutarate to the iron(II) center, followed by the binding of O₂, initiates a process where α-ketoglutarate is oxidized. One of its carboxyl groups is removed as CO₂, and the remaining four-carbon chain is released as succinate. nih.gov
This mechanism is a recurring theme in iron-catalyzed biological oxidations. A similar principle, photochemical oxidative decarboxylation, is observed in environmental systems where the absorption of light by iron(III)-carboxylate complexes, such as iron(III)-succinate, can lead to the reduction of Fe³⁺ to Fe²⁺ and the oxidation and subsequent decarboxylation of the organic ligand. osti.govnih.gov This process is a key component of carbon cycling in surface waters. nih.gov
Role of Iron(III)-Oxo Species in Nonheme Iron Hydroxylases and Halogenases
Geochemical and Biogeochemical Cycling of Iron(III)-Succinate Complexes
Iron is an essential micronutrient for nearly all life, but its bioavailability in the environment is often limited by the low solubility of iron(III) hydroxides, especially in oxic, circumneutral pH environments like seawater. researchgate.netresearchgate.net The biogeochemical cycling of iron is therefore heavily influenced by processes that can increase its solubility and transport.
In marine ecosystems, over 99% of dissolved iron is bound to organic ligands. researchgate.net These organic complexes prevent the iron from precipitating as insoluble oxides and hydroxides, thereby increasing its residence time and bioavailability in the water column. nih.gov
Succinic acid, which is naturally present in seawater as an intermediate of metabolic cycles like the Krebs cycle, can act as one such organic ligand. researchgate.net It forms soluble complexes with iron(III), enhancing the concentration of dissolved iron beyond its inorganic solubility limits. Voltammetric studies have identified the formation of stable Fe(III)-succinate complexes in aqueous solutions. researchgate.net The specific stoichiometry of these complexes depends on the concentration of succinate and the pH of the solution. The ability of succinate and other dicarboxylic acids released by microorganisms to solubilize iron is thought to play a significant role in the transport and uptake of iron within marine microbial food webs. researchgate.net
Table 3: Characterized Iron(III)-Succinate Complexes in Aqueous Solutions
| Complex Species | Succinate Concentration Range (mol L⁻¹) | pH Range | Stability |
| [Fe(suc)₂(OH)₂] | 0.01 - 0.07 | 5.2 - 7.4 | Stable for approximately one week. |
| [Fe(suc)₃] | 0.1 - 0.5 | 5.2 - 7.4 | Stable for approximately 10 hours. |
Data sourced from voltammetric studies of Fe³⁺ complexes with succinic acid. researchgate.net
Potential for Phytoplankton Iron Uptake and Biomass Growth in Aquatic Systems
Iron is a critical limiting nutrient for phytoplankton in vast regions of the world's oceans, directly influencing primary productivity and biomass. researchgate.netnih.gov The availability of iron, which exists predominantly as Fe(III) under oxic conditions at neutral pH, is exceedingly low, often at sub-nanomolar concentrations. nih.gov More than 99% of this dissolved iron is bound to strong organic ligands, which can affect its bioavailability. nih.gov Phytoplankton have evolved sophisticated mechanisms to acquire this scarce resource.
The uptake of ferric iron by eukaryotic phytoplankton is generally understood through two primary models: a reductive mechanism and a non-reductive mechanism. nih.govfrontiersin.orgnih.gov
Reductive Mechanism: In this pathway, ferric chelates (Fe(III)-L) are reduced at the cell surface by membrane-bound ferrireductase enzymes. This process liberates the more soluble ferrous iron (Fe(II)), which is then transported into the cell by specific transmembrane proteins. frontiersin.org The efficiency of this process can depend on the specific iron chelate being utilized.
Non-Reductive Mechanism: Some species of phytoplankton can directly internalize certain ferric iron complexes without a prior reduction step. nih.govfrontiersin.org This often involves high-affinity binding to surface proteins, such as phytotransferrin, followed by endocytosis. frontiersin.orgnih.gov The rate of uptake in this model is often dependent on the concentration of unchelated, inorganic ferric iron species (Fe'). nih.govfrontiersin.org
While studies frequently utilize model chelates like Ferric EDTA or Ferric citrate (B86180), the principles are applicable to other organically complexed forms of iron like ferric succinate. nih.gov The ability of a specific phytoplankton species to utilize iron from this compound would depend on its particular uptake machinery—whether it can reduce the Fe(III) at the cell surface or directly transport the complex. The presence of succinate as a ligand could influence the iron's solubility and its interaction with the cell surface transporters.
Given that iron is a constituent of essential cellular machinery, including the proteins of the photosynthetic electron transport chain (e.g., cytochromes, photosystem I) and enzymes for nutrient assimilation (e.g., nitrate (B79036) reductase), its successful acquisition directly translates to cellular growth and division. researchgate.netnih.gov Therefore, in iron-limited aquatic systems, the introduction of a bioavailable iron source like this compound could potentially stimulate phytoplankton growth and lead to an increase in local biomass, assuming other nutrients are not limiting. researchgate.netmdpi.com
Extracellular Metabolite Exudation and Iron Solubilization in Oceanic Pathways
In response to iron deficiency, many organisms release extracellular metabolites into their immediate environment (the rhizosphere for plants, or the phycosphere for algae) to enhance the solubilization and bioavailability of external iron sources. researchgate.netnih.gov This strategy involves the exudation of small molecules that can act as chelators or reductants.
Plants, for example, exude a variety of compounds, including coumarins and other phenolics, in response to iron-limiting conditions. researchgate.netnih.gov Some of these molecules, such as the catecholic metabolite sideretin, are redox-active and can reduce Fe(III) to the more soluble Fe(II), facilitating its uptake. researchgate.netnih.gov Others act as siderophores, which are high-affinity Fe(III) chelators that bind to ferric iron, rendering it soluble and available for uptake through specific transporters.
This mechanism is analogous to processes that may occur in marine ecosystems. Phytoplankton and marine bacteria can release metabolites to access iron from mineral phases or organically complexed forms. nih.gov In the context of this compound, the succinate ligand already maintains the iron in a soluble, complexed form. However, organisms might still exude metabolites to facilitate the acquisition of iron from this complex. For instance, the release of a reductant could break the ferric-succinate bond at the cell surface, liberating Fe(II) for transport. Alternatively, an organism could release a siderophore with a higher affinity for Fe(III) than succinate, effectively pirating the iron from the original complex for subsequent uptake. These processes are a key part of the biogeochemical cycling of iron in oceanic pathways.
Microbial Interactions with Iron(III) and Succinate
Microorganisms have developed intricate systems to manage the acquisition and homeostasis of iron, a metal that is both essential for numerous cellular processes and potentially toxic. A primary strategy employed by many bacteria under iron-deficient conditions is the synthesis and secretion of siderophores, which are small molecules with an exceptionally high affinity for ferric iron. nih.govpnas.org The interaction is further influenced by the availability of carbon sources, such as succinate, which can directly impact the metabolic pathways responsible for siderophore biosynthesis.
Regulation of Siderophore Production by Extracellular Ferric Iron Concentration
The biosynthesis of siderophores is a tightly regulated process, primarily controlled at the transcriptional level by the concentration of intracellular iron. mdpi.com The key regulator in many bacteria is the Ferric Uptake Regulator (Fur) protein. nih.govmdpi.comnih.gov
Under Iron-Replete Conditions: When intracellular iron levels are sufficient, Fe(II) acts as a corepressor, binding to the Fur protein. The Fur-Fe(II) complex then binds to a specific DNA sequence known as the "Fur box," located in the promoter region of iron-regulated genes, including those for siderophore biosynthesis and transport. nih.govmdpi.com This binding event physically blocks transcription, effectively shutting down the production of siderophores.
Under Iron-Limiting Conditions: When intracellular iron is scarce, Fur exists in its apo-form (without bound iron) and cannot bind to the Fur box. nih.gov This relieves the repression, allowing for the transcription of siderophore biosynthesis genes and the production of these iron-scavenging molecules. mdpi.com
Therefore, a high extracellular concentration of a bioavailable ferric iron source, such as this compound, would lead to increased intracellular iron levels, resulting in the Fur-mediated repression of siderophore synthesis. nih.govresearchgate.net Conversely, in an environment where this compound is the sole but limited source of iron, its depletion would trigger the de-repression of these genes and stimulate siderophore production.
Succinate as a Carbon Source Influencing Siderophore Biosynthesis in Microorganisms
Succinate, an intermediate of the tricarboxylic acid (TCA) cycle, can be utilized by many microorganisms as a primary carbon and energy source. medigraphic.comresearchgate.netnih.gov Its role extends to influencing the biosynthesis of secondary metabolites, including siderophores.
Certain siderophores are assembled by large enzymatic complexes called Non-Ribosomal Peptide Synthetases (NRPSs). However, another class of enzymes, NRPS-Independent Siderophore (NIS) synthetases, can also produce siderophores and may use precursors derived directly from central metabolism, such as succinic acid. nih.gov For example, the acyl groups in the structure of pyoverdine, a siderophore produced by Pseudomonas, can be derived from succinate. medigraphic.com
Studies have demonstrated that various bacteria can produce siderophores when grown in media where succinate is the sole or primary carbon source. This indicates that the metabolic pathways for utilizing succinate are effectively linked to those providing the necessary precursors for siderophore construction.
| Microorganism | Medium Composition | Observation | Reference |
|---|---|---|---|
| Pseudomonas aeruginosa PSS | Succinate minimum medium | Siderophore production was clearly detected and occurred in parallel with growth. The final concentration reached was approximately 60 µM. | medigraphic.com |
| Bacillus sp. | Iron-free modified succinic acid medium | Maximum siderophore production (84% siderophore units) was observed after 60 hours of incubation. | researchgate.net |
Impact of Ferric Iron on Microbial Growth Yields
While essential, high concentrations of iron can be detrimental to microbial growth. The form in which iron is supplied also affects its bioavailability and, consequently, the growth yield of microorganisms. researchgate.net Growth yield is often measured as the amount of biomass (e.g., grams of cell carbon or protein) produced per mole of substrate consumed.
Studies comparing different forms and concentrations of iron have shown significant effects on microbial biomass. For instance, research on the acidophilic actinobacterium isolate T23T demonstrated that at low concentrations (0.1 and 1.0 mM), biomass yields were similar regardless of whether iron was supplied in its ferrous (Fe(II)) or ferric (Fe(III)) state. researchgate.net However, at higher concentrations (25 and 50 mM), growth yields were significantly greater with ferrous iron than with ferric iron. researchgate.net This suggests that at high levels, ferric iron may impose a greater metabolic cost for uptake and reduction or may contribute more to oxidative stress.
Similarly, studies with Shewanella oneidensis have compared growth yields on various electron acceptors, including soluble ferric citrate and solid-phase amorphous Fe(III) oxyhydroxide. asm.orgresearchgate.net The results indicate that the physical state and chemical form of the Fe(III) source can influence growth rates and yields, likely due to differences in bioavailability and the energetic requirements for reduction. asm.orgresearchgate.net
| Microorganism | Iron Form | Concentration | Effect on Biomass Yield | Reference |
|---|---|---|---|---|
| Isolate T23T (Actinobacterium) | Ferrous Iron | 0.1 - 1.0 mM | Yields similar to ferric iron. | researchgate.net |
| Ferric Iron | 0.1 - 1.0 mM | Yields similar to ferrous iron. | ||
| Ferrous Iron | 25 - 50 mM | Significantly greater yields compared to ferric iron. | ||
| Ferric Iron | 25 - 50 mM | Significantly lower yields compared to ferrous iron. | ||
| Shewanella oneidensis | Ferric Citrate (soluble) | Not specified | Supported growth, with yields appearing larger than on solid electron acceptors. | asm.org |
| Shewanella oneidensis | Fe(III) Oxyhydroxide (solid) | Not specified | Supported growth, with rates and yields comparable to smectite clay. | asm.org |
Prebiotic Chemical Evolution and Metabolic Pathway Analogs
Theories on the chemical origins of life often propose that contemporary metabolic pathways evolved from non-enzymatic chemical reaction networks that occurred on the early Earth. chemrxiv.org Iron, particularly in its more soluble ferrous (Fe(II)) state which was abundant in the anoxic Archean oceans, is considered a key catalyst in these prebiotic scenarios. chemrxiv.orgnih.gov
Recent experiments have shown that Fe(II) can promote a reaction network between simple, prebiotically plausible molecules like pyruvate (B1213749) and glyoxylate (B1226380) to form a suite of intermediates found in the core metabolic TCA cycle. chemrxiv.orgnih.gov Significantly, these products include succinate, alongside other key universal metabolic precursors like oxaloacetate and α-ketoglutarate. chemrxiv.orgnih.gov The reactions demonstrate that critical carbon-carbon bond-forming steps, which in modern biology are enzyme-catalyzed, can occur spontaneously in the presence of iron ions. nih.gov
Furthermore, ferric iron (Fe(III)) has been shown to play a role in subsequent oxidative reactions within these prebiotic systems. For example, Fe(III) can facilitate the oxidative decarboxylation of intermediates, leading to the formation of compounds like malate, fumarate, and succinate. nih.gov This suggests a primitive, iron-based chemical engine that mimics aspects of both anabolic (building up) and catabolic (breaking down) pathways. chemrxiv.org The structural similarity between the iron-sulfur clusters in minerals (like pyrrhotite) and the active centers of modern metabolic enzymes (like ferredoxins) further supports the hypothesis that mineral surfaces could have served as primitive catalysts, facilitating reactions such as the oxidation of substrates like succinate. mdpi.com
| Precursors | Catalyst | Generated Intermediates | Reference |
|---|---|---|---|
| Pyruvate + Glyoxylate | Fe(II) | Acetate, Malate, Fumarate, Succinate, α-Ketoglutarate, Isocitrate, Aconitate | chemrxiv.org |
| Glycolate + SO32- (Irradiation) | Not specified (Implied geochemical context) | Citrate, Malate, Succinate, Tartrate | researchgate.net |
| Intermediate Aldol Products | Fe(III) | Malate, Fumarate, Succinate (via oxidative decarboxylation) | nih.gov |
Iron(III) Participation in Oxidative Processes within Prebiotic Reaction Networks
On the early, anoxic Earth, iron was a highly abundant and crucial element, playing a pivotal role in the emergence of life's core metabolic pathways. nih.gov The interplay between its two primary oxidation states, ferrous (Fe²⁺) and ferric (Fe³⁺), was fundamental to the development of prebiotic chemical reaction networks that likely preceded enzymatic metabolism. chemrxiv.org While ferrous iron was more soluble and prevalent in Archean oceans, ferric iron acted as a potent oxidant, driving key chemical transformations. nih.govchemrxiv.org In this context, Iron(III) succinate, a complex formed between ferric ions and succinic acid, is implicated in the oxidative processes of these nascent metabolic systems.
Research into prebiotic analogs of the tricarboxylic acid (TCA) cycle has demonstrated that iron ions can promote the synthesis of numerous intermediates of modern metabolism from simple precursors like pyruvate and glyoxylate. chemrxiv.org While both Fe²⁺ and Fe³⁺ facilitate these reactions, oxidative processes within these networks were found to be more efficient in the presence of Fe³⁺. chemrxiv.org These reactions lead to the formation of several key biomolecules, including succinate itself. The formation of an iron(III) succinate complex with the composition Fe₂Suc₃·3H₂O has been identified, and studies have noted the occurrence of a redox process within the iron(III)-succinate system over time, indicating its chemical reactivity. researchgate.net
The mechanistic role of the this compound complex in these prebiotic networks is understood through its capacity to facilitate electron transfer, acting as a primitive oxidoreductase. nih.gov The Fe³⁺ center in the complex can accept an electron, becoming reduced to Fe²⁺, while concurrently oxidizing the succinate ligand or another substrate molecule. A primary example of such an oxidation, analogous to a key step in the modern TCA cycle, is the conversion of succinate to fumarate. nih.govjumedicine.com In biological systems, this conversion is catalyzed by the enzyme succinate dehydrogenase (Complex II), which utilizes iron-sulfur clusters to mediate the electron transfer from succinate to an electron acceptor. nih.govwikipedia.org
In a prebiotic setting, the this compound complex could perform a similar function abiotically. The Fe³⁺ ion, complexed with succinate, would have a specific redox potential influenced by the succinate ligand. researchgate.net This complex could facilitate the removal of two hydrogen atoms from succinate to form fumarate, with the two electrons being transferred to the two Fe³⁺ centers, reducing them to Fe²⁺. This non-enzymatic process represents a plausible step in a protometabolic pathway, linking simple organic molecules into a network capable of chemical transformation and energy conversion. The resulting ferrous iron could then be re-oxidized by other environmental oxidants, such as UV-induced photo-oxidation, completing a catalytic cycle. nih.gov
Studies simulating prebiotic hydrothermal conditions have identified the formation of key metabolic precursors in the presence of iron. The following table summarizes the products formed in a reaction network promoted by Fe²⁺ (which would exist in equilibrium with Fe³⁺) from pyruvate and glyoxylate, highlighting the emergence of a proto-TCA cycle.
| Metabolic Precursor | Observed Formation | Relevance to Modern Metabolism |
|---|---|---|
| Acetate | Yes | Hub metabolite, precursor for Acetyl-CoA |
| Pyruvate | Starting Material | Central hub in glycolysis and TCA cycle |
| Malate | Yes | TCA cycle intermediate |
| Fumarate | Yes | TCA cycle intermediate |
| Succinate | Yes | TCA cycle intermediate |
| α-Ketoglutarate | Yes | TCA cycle intermediate, key for amino acid synthesis |
| Isocitrate | Yes | TCA cycle intermediate |
| Aconitate | Yes | TCA cycle intermediate |
This table is based on findings from research on Fe²⁺-promoted reaction networks which generate Fe³⁺ in situ, leading to the formation of universal metabolic precursors. chemrxiv.org
This evidence underscores the critical catalytic and oxidative role of iron in establishing reaction pathways that resemble core biological metabolism. The formation and subsequent redox activity of this compound represent a specific, plausible mechanism by which iron contributed to the increasing complexity of organic chemistry on the prebiotic Earth. chemrxiv.orgresearchgate.net
Advanced Analytical Methodologies for Iron Iii Succinate
Spectrofluorimetric Methods for Ferric Ion Detection
Spectrofluorimetry has emerged as a powerful tool for the detection of ferric ions (Fe³⁺) due to its high sensitivity, selectivity, and rapid response times. These methods often rely on the use of fluorescent probes that exhibit a change in their fluorescence properties upon binding with Fe³⁺.
Fluorescent Probe Design and Optimization for Fe³⁺ Sensing
The design of effective fluorescent probes for Fe³⁺ is centered on creating molecules that can selectively interact with the ion, leading to a measurable change in fluorescence. A common strategy involves the synthesis of carbon dots (CDs) and graphene quantum dots (GQDs), which are nanomaterials known for their excellent optical properties, stability, and low toxicity. google.com
The optimization of these probes is a critical step to enhance their performance. For instance, the fluorescence quantum yield (QY) of nitrogen-doped carbon dots (N-CDs) can be significantly improved through statistical optimization methods like the central composite design (CCD) combined with response surface methodology (RSM). sigmaaldrich.com Key synthesis parameters that are often optimized include the reaction temperature and the concentration of precursors, such as the weight percentage of linear polyethylenimine (LPEI). sigmaaldrich.com Studies have shown that increasing the weight of LPEI up to an optimal point (e.g., 1%) can maximize the fluorescence intensity, after which further increases may lead to a reduction in emission. sigmaaldrich.com Similarly, the synthesis temperature plays a crucial role and is carefully controlled to achieve the highest possible fluorescence. sigmaaldrich.com
These probes, such as those derived from κ-carrageenan, are designed to be stable under various conditions, including UV radiation, different pH levels, and varying ionic strengths, making them robust for diverse applications. google.com
Quenching Mechanisms in Fe³⁺ Fluorescence Detection
The detection of Fe³⁺ by fluorescent probes predominantly occurs through a process known as fluorescence quenching, where the intensity of the fluorescence is decreased upon the probe's interaction with the ion. Several mechanisms can be responsible for this phenomenon:
Inner Filter Effect (IFE): This occurs when the analyte (Fe³⁺) absorbs either the excitation or emission light of the fluorophore (the probe). For IFE to be a primary mechanism, there must be a significant overlap between the absorption spectrum of Fe³⁺ and the excitation or emission spectrum of the fluorescent probe. google.comsykam.comsielc.com
Photoinduced Electron Transfer (PET): In this process, an electron is transferred from the excited state of the fluorescent probe to the Fe³⁺ ion, or vice versa, leading to a non-radiative decay and thus, quenching of fluorescence. google.com
Fluorescence Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a suitable acceptor molecule (in this case, the Fe³⁺ complex). This mechanism is highly dependent on the distance between the donor and acceptor. google.com
Dynamic Quenching: This type of quenching results from collisional encounters between the fluorophore and the quencher (Fe³⁺) in the excited state. It can be identified by changes in the fluorescence lifetime of the probe. google.comsykam.com
Static Quenching: This occurs when a non-fluorescent ground-state complex is formed between the fluorophore and the quencher. google.com
Investigations into the quenching mechanism for a specific probe are conducted by analyzing UV-vis absorption spectra and fluorescence lifetime measurements. For example, for N, S co-doped graphene quantum dots (N, S-GQDs), the quenching by Fe³⁺ has been attributed mainly to the inner filter effect. sykam.comsielc.com In contrast, studies with κ-carrageenan-derived carbon dots have identified dynamic quenching as the mechanism for Fe³⁺ detection. google.com
Detection Limits and Selectivity of Ferric Ion Probes
A crucial aspect of a fluorescent probe's performance is its detection limit and selectivity for the target ion. The detection limit is the lowest concentration of an analyte that can be reliably detected. Modern fluorescent probes for Fe³⁺ have demonstrated remarkably low detection limits, often in the nanomolar (nM) to micromolar (µM) range.
The selectivity of a probe refers to its ability to detect the target ion in the presence of other potentially interfering ions. Probes are tested against a variety of other metal ions to ensure they respond specifically to Fe³⁺. For instance, N, S-GQDs have shown good sensitivity and selectivity for Fe³⁺ with a detection limit as low as 2.88 nM. sielc.com Similarly, fluorine and nitrogen co-doped carbon dots (FNCDs) have a detection limit of 0.08 µM and exhibit high selectivity for Fe³⁺. google.com
The table below summarizes the performance of various fluorescent probes for Fe³⁺ detection.
| Fluorescent Probe | Linear Range (µM) | Limit of Detection (LOD) (µM) | Reference |
| N-CDs | 2–25 | 0.9 | sigmaaldrich.com |
| CDs | 0–20 | 0.31 | sigmaaldrich.com |
| CDs | 12.5–100 | 9.97 | sigmaaldrich.com |
| FNCDs | 0.2–300 | 0.08 | google.com |
| N, S-GQDs | 0.001–0.09 & 0.1–30 | 0.00288 | sielc.com |
| Rp Probe | 0.1–26 | 0.0231 | sykam.com |
This table is interactive. You can sort and filter the data as needed.
Chromatographic Techniques for Separation and Quantification
Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation and quantification of succinic acid in iron succinate (B1194679) matrices. These techniques offer high precision and the ability to resolve succinic acid from the parent compound and potential impurities.
High-Performance Liquid Chromatography (HPLC) for Succinic Acid in Iron Succinate Matrices
HPLC is a widely adopted method for determining the amount of free or residual succinic acid in products like iron protein succinylate and ferrous succinate. google.comgoogle.com The technique allows for the accurate quantification of succinic acid, which is essential for quality control. google.com A typical HPLC method involves injecting a prepared sample solution into the chromatograph, where it is separated into its individual components as it passes through a column. The amount of succinic acid is then determined by a detector.
A challenge in the analysis of ferrous succinate is the potential for impurity peaks to interfere with the detection of succinic acid. google.com Therefore, method development focuses on achieving baseline separation between the succinic acid peak and any interfering peaks. google.com Sample preparation may involve extracting the succinic acid from the ferrous succinate matrix using an aprotic solvent, followed by volatilization and reconstitution in an acidic aqueous solution or water. google.com
Mobile Phase Optimization and Chromatographic Column Selection
The success of an HPLC separation hinges on the appropriate selection of the chromatographic column and the optimization of the mobile phase.
Chromatographic Column Selection: For the analysis of organic acids like succinic acid, reversed-phase columns are commonly employed. The most frequently cited columns for the analysis of succinic acid in iron succinate preparations are C18 and C8 columns. google.comgoogle.com These columns contain a nonpolar stationary phase, which retains the components of the sample based on their hydrophobicity. For instance, a common choice is an AichromBond-AQ C18 column (250mm x 4.6mm, 5 µm). google.com Other options include LiChrosorb RP-18 columns and Acclaim® OA columns for organic acid analysis. mjcce.org.mkmdpi.com For more complex separations, mixed-mode columns that combine reversed-phase and anion-exchange mechanisms, such as Primesep D, can be utilized. sielc.com
Mobile Phase Optimization: The mobile phase is a critical parameter that is optimized to achieve the desired separation. For the analysis of succinic acid in an iron succinate matrix, the mobile phase typically consists of an aqueous buffer and an organic modifier.
A frequently used mobile phase is a mixture of a phosphate (B84403) buffer and an organic solvent like methanol (B129727) or acetonitrile. google.comtnsroindia.org.in The pH of the buffer is a key factor and is carefully adjusted to ensure good peak shape and resolution. For example, a 0.025 mol/L potassium dihydrogen phosphate solution with the pH adjusted to 3.0 with phosphoric acid is a common choice. google.comgoogle.com The low pH ensures that the succinic acid is in its protonated form, which is often better retained on a reversed-phase column. The ratio of the buffer to the organic modifier is also optimized; for instance, a ratio of 95:5 or 90:10 (buffer:methanol) has been used. google.com
The table below provides examples of HPLC conditions used for the analysis of succinic acid.
| Column | Mobile Phase | Detection Wavelength | Flow Rate | Column Temperature | Reference |
| AichromBond-AQ C18 (250mm x 4.6mm, 5µm) | 0.025mol/L Potassium dihydrogen phosphate (pH 3.0 with phosphoric acid) | 210 nm | 1.0 ml/min | 30 °C | google.comgoogle.com |
| C18 or C8 | Phosphate buffer (pH 2.7-2.9) and Methanol (95:5 to 90:10 v/v) | 210 nm | 0.6 ml/min | Not specified | google.com |
| LiChrosorb RP-18 (250 x 4.6 mm, 5 µm) | 5 mM H₃PO₄ (pH 2.1) | 210 nm | 1 ml/min | Not specified | mjcce.org.mk |
| Acclaim® OA (4.0 × 250 mm, 5 µm) | 200 mM Na₂SO₄ with 0.55 mL/L methanesulfonic acid (pH 2.67) | 210 nm | 0.3 ml/min | 30 °C | mdpi.com |
This table is interactive. You can sort and filter the data as needed.
Liquid Chromatography-Mass Spectrometry for Synthetic Ferric Chelates in Agricultural Matrices
The determination of synthetic iron(III) chelates in complex environmental and biological samples, such as those found in agriculture, necessitates highly sensitive and specific analytical methods. High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) has emerged as a powerful tool for this purpose. acs.orgacs.orgnih.gov A method utilizing time-of-flight (TOF) mass spectrometry has been developed for the simultaneous determination of the seven major Fe(III)-chelates used in agriculture, including Fe(III)-EDTA, Fe(III)-DTPA, and Fe(III)-o,oEDDHA. acs.orgresearchgate.net This technique is instrumental for studying the fate and transport of these compounds in agricultural systems.
The methodology has been rigorously validated in various agricultural matrices, including nutrient solutions, irrigation water, soil solutions, and plant xylem exudates. acs.orgnih.gov To ensure accuracy, stable isotope-labeled 57Fe(III)-chelates are often employed as internal standards. nih.gov The use of a high-resolution TOF mass spectrometer allows for the differentiation of various iron isotopes (e.g., 54Fe, 56Fe, and 57Fe), which is particularly useful in tracer studies. csic.es
Research findings demonstrate excellent performance characteristics for this analytical approach. Calibration curves typically yield high correlation coefficients, often in the range of 0.9962 to 0.9997. nih.gov The method shows good repeatability, with average intraday variations of approximately 0.5% for retention time and 5% for peak area, and interday variations of about 0.7% and 8%, respectively. nih.gov Analyte recovery rates are generally high, though they can vary depending on the specific chelate and the complexity of the matrix. acs.org For instance, recoveries have been reported in the ranges of 92–101% for nutrient solutions, 89–102% for irrigation water, and 82–100% for soil solutions. nih.gov
Table 1: Performance of HPLC-ESI-MS(TOF) for Fe(III)-Chelate Analysis in Agricultural Matrices
| Analyte | Detection Limit (pmol) | Quantification Limit (pmol) | Sample Matrix | Recovery Rate (%) |
|---|---|---|---|---|
| Fe(III)-EDTA | 3 - 164 (range for all analytes) nih.gov | 14 - 945 (range for all analytes) nih.gov | Nutrient Solution | 92 - 101 nih.gov |
| Fe(III)-DTPA | 3 - 164 (range for all analytes) nih.gov | 945 acs.org | Irrigation Water | 89 - 102 nih.gov |
| Fe(III)-HEDTA | 3 - 164 (range for all analytes) nih.gov | 14 - 945 (range for all analytes) nih.gov | Soil Solution | 82 - 100 nih.gov |
| Fe(III)-CDTA | 3 - 164 (range for all analytes) nih.gov | 14 - 945 (range for all analytes) nih.gov | Plant Xylem Exudate | 70 - 111 nih.gov |
| Fe(III)-o,oEDDHA | 3 - 164 (range for all analytes) nih.gov | 14 - 945 (range for all analytes) nih.gov | Various | 79 - 104 csic.es |
Spectrophotometric Discrimination of Iron Oxidation States in Complex Samples
Spectrophotometry offers a cost-effective and accessible alternative for iron analysis. acs.org The discrimination between iron's two primary oxidation states, ferrous (Fe(II)) and ferric (Fe(III)), is crucial as their bioavailability and chemical reactivity differ significantly. acs.org This is achieved by using chromogenic agents that selectively form colored complexes with one of the iron species.
A common strategy for quantifying both states involves first measuring one form directly, then converting the other form to the measurable one to determine the total iron concentration. The concentration of the second species is then calculated by subtraction. For example, o-phenanthroline is a well-known reagent that forms a stable, orange-red complex with Fe(II). carleton.ca To determine Fe(III) using this reagent, a reducing agent, such as hydroxylamine (B1172632) hydrochloride, is first added to the sample to convert all Fe(III) to Fe(II). carleton.ca The total iron, now in the Fe(II) state, is measured, and the initial Fe(III) content is found by subtracting the Fe(II) concentration measured in a separate, non-reduced sample.
Conversely, specific reagents can be used for the direct determination of Fe(III). Salicylic (B10762653) acid, for instance, forms colored complexes with Fe(III) at specific pH values, allowing for its quantification. ijacskros.com Two distinct methods have been developed using salicylic acid: one at pH 2.26, which yields a chromogen with maximum absorption at 520 nm, and another at pH 6.1, with a maximum absorption at 460 nm. ijacskros.com Other reagents, such as Desferrioxamine B, are capable of forming a stable 1:1 complex with iron regardless of its initial oxidation state, making it suitable for total iron determination after the oxidation of any Fe(II) present. nih.govmdpi.com The choice of reagent and the control of pH are critical for achieving selectivity and sensitivity. ijacskros.comasianpubs.org
Table 2: Comparison of Spectrophotometric Reagents for Iron Analysis
| Reagent | Target Iron Species | Wavelength (λmax) | Optimal pH | Notes |
|---|---|---|---|---|
| o-phenanthroline | Fe(II) | 509 nm ijper.org | - | Requires a reducing agent for total iron determination. carleton.ca |
| Salicylic Acid (Method A) | Fe(III) | 520 nm | 2.26 | Forms a colored complex directly with Fe(III). ijacskros.com |
| Salicylic Acid (Method B) | Fe(III) | 460 nm | 6.1 | Offers an alternative pH for Fe(III) determination. ijacskros.com |
| Desferrioxamine B | Total Iron (as Fe(III)) | - | 3.5 - 12 | Forms a stable complex with Fe(III); Fe(II) is oxidized prior to complexation. mdpi.com |
| Tiron | Fe(II) and Fe(III) | - | - | Used for quantitative discrimination of both iron species. researchgate.net |
Non Human Engineering and Environmental Applications of Iron Iii Succinate
Catalysis and Photocatalysis
Iron(III) succinate (B1194679) complexes are gaining attention for their catalytic and photocatalytic capabilities, driven by the metal's ability to cycle between oxidation states and the potential for light-induced reactions. mdpi.comresearchgate.net
The design of iron(III)-succinate complexes for catalysis often involves the incorporation of other ligands to create stable yet reactive structures. mdpi.com A notable example is the synthesis of a novel complex, tetrakis(1,10-phenanthroline)-bis(succinate)-(µ₂-oxo)-bis(iron(III)) nonahydrate. mdpi.comresearchgate.net This complex exhibits a heteroleptic coordination environment, combining both strong-field (1,10-phenanthroline) and weak-field (succinate) ligands. mdpi.com This combination results in a low-spin state for the iron(III) centers, which is energetically more stable. mdpi.com
The iron(III) ion's ability to readily undergo redox reactions, transitioning to Fe(II) or Fe(I), makes it suitable for catalytic processes that involve electron transfer or oxygenation reactions. mdpi.com Furthermore, the potential for ligand substitution in these complexes allows for the tuning of their catalytic activity for specific applications. mdpi.com The thermal stability of such complexes, as demonstrated in the aforementioned example which is stable up to 136 °C, is a crucial factor for their application in high-temperature catalytic processes. mdpi.comresearchgate.net
A study on the phosphatase-like activity of a tetranuclear iron(III) complex, where succinate acts as a bridging ligand connecting two dinuclear units, demonstrates its potential in mimicking enzyme activity. acs.org This complex showed catalytic efficiency in the hydrolysis of bis(p-nitrophenyl) phosphate (B84403). acs.org
The photochemical applications of iron(III) succinate are linked to its electronic properties. mdpi.com For instance, the tetrakis(1,10-phenanthroline)-bis(succinate)-(µ₂-oxo)-bis(iron(III)) nonahydrate complex has a maximum optical band gap of 2.66 eV, indicating its potential for use in photochemical processes. mdpi.comresearchgate.netresearchgate.net This property suggests that the complex can absorb light and participate in light-induced reactions. mdpi.com
In atmospheric chemistry, Fe(III)-carboxylate complexes, including those with succinate, play a role in photochemical reactions in cloud droplets and particles. nih.gov The photolysis of these complexes can be an additional sink for the carboxylates and influences the radical budget in the atmosphere. nih.gov In sonophotolytic systems for degrading pollutants like azo dyes, the presence of succinate has been shown to enhance the degradation rate. nih.gov This enhancement is attributed to the ligand's role in promoting the production of hydrogen peroxide and accelerating the Fenton reaction. nih.gov
Research has also shown that efficient reversible energy transfer between the excited states of iron complexes and organic ligands can significantly enhance photocatalysis. nih.gov While this study did not specifically use succinate, the principles could be applied to future designs of iron(III)-succinate photocatalysts.
Material Science and Advanced Material Design
In material science, ferric succinate is a building block for creating advanced materials with tailored properties, such as Metal-Organic Frameworks (MOFs), and has potential in optoelectronics.
Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.gov Iron(III)-succinate based MOFs are being explored for various applications due to their potential for tunable pore sizes and high thermal stability. researchgate.net For example, Fe-MOFs with a succinic acid linker have been investigated for their ability to adsorb organic dyes from wastewater. researchgate.net The performance of these MOFs is influenced by factors such as pH, with an optimal pH of 9 reported for the adsorption of methylene (B1212753) blue. researchgate.net
The synthesis of iron-based MOFs, such as MIL-53 and MIL-88B, which use terephthalate (B1205515) as a linker, highlights the structural diversity achievable with iron and dicarboxylate ligands. acs.org Although not succinate-based, these studies provide a framework for the potential development of iron-succinate MOFs with unique crystal structures and functionalities, for instance, in drug delivery. acs.org The synthesis of iron(III)-based MOF/graphene oxide composites has also been shown to enhance photocatalytic performance for dye degradation under sunlight. rsc.org
The electronic properties of iron(III) succinate complexes suggest their potential for use in optoelectronic materials. mdpi.comrsc.orguab.cat The optical band gap of a material is a key parameter in determining its suitability for optoelectronic applications. rsc.org The synthesized complex Fe₂(Phen)₄(Succinate)₂(μ-O)₉ exhibits an estimated maximum optical band gap of 2.66 eV, which falls within the semiconductor range, making it a candidate for such applications. mdpi.comresearchgate.netresearchgate.net
The development of conjugated polyelectrolytes, which combine electronic and ionic transport, is a growing field in optoelectronics. rsc.org The design principles of tuning the electronic properties of materials through their chemical structure could be applied to iron(III)-succinate based materials to develop novel optoelectronic devices. rsc.org
Table 1: Electronic and Structural Properties of a Representative Iron(III)-Succinate Complex
| Property | Value | Reference |
| Chemical Formula | Fe₂(Phen)₄(Succinate)₂(μ-O)₉ | mdpi.com |
| Crystal System | Monoclinic | mdpi.comresearchgate.net |
| Space Group | C2/c | mdpi.comresearchgate.net |
| Optical Band Gap | 2.66 eV | mdpi.comresearchgate.netresearchgate.net |
| Crystal Field Stabilization Energy (Low-Spin) | -4.73 eV | mdpi.comresearchgate.net |
Agricultural and Environmental Biotechnology
In the realm of biotechnology, this compound and related compounds have applications in agriculture and environmental remediation, primarily related to microbial processes and iron bioavailability.
Studies on Pseudomonas fluorescens, a bacterium known for its role in promoting plant growth, have shown that the highest concentration of siderophore production occurs in a succinate medium. academicjournals.orgajol.info Siderophores are iron-chelating compounds secreted by microorganisms to scavenge iron from the environment, a crucial process for their growth and for plant nutrition. academicjournals.orgajol.infoenvirobiotechjournals.com The presence of ferric iron influences siderophore production, with concentrations below 160 µg/l having a positive effect. academicjournals.orgajol.info This suggests that the form of iron and the presence of succinate in the soil environment can impact microbial iron acquisition and, consequently, plant health.
Furthermore, research into enhanced rock weathering for carbon dioxide removal has utilized deferrated succinic acid in laboratory media to create iron-deficient conditions that stimulate siderophore biosynthesis by soil microbes. acs.org This highlights the role of succinate in modulating iron availability in environmental systems to influence microbial activity for biotechnological purposes.
Role of Synthetic Ferric Chelates as Fertilizers
Iron is a crucial micronutrient for plant growth and development, playing a vital role in processes like chlorophyll (B73375) synthesis, photosynthesis, and respiration. nih.govrxmarine.com Despite its abundance in the soil, iron's bioavailability to plants is often limited, particularly in high pH soils, leading to iron deficiency chlorosis, characterized by the yellowing of leaves. ufl.edunih.gov To counteract this, synthetic iron chelates are widely used in agriculture to enhance iron availability. royalbrinkman.comufl.edu
A chelate is an organic molecule that binds to a metal ion, in this case, ferric iron (Fe³⁺), protecting it from forming insoluble precipitates in the soil. royalbrinkman.comufl.edu This "claw-like" grip keeps the iron in a soluble form that plant roots can absorb. royalbrinkman.com While common synthetic chelating agents include EDDHA, DTPA, and EDTA, the principle can be applied to other organic molecules, including succinate. cultivers.esroyalbrinkman.com Succinic acid, a naturally occurring dicarboxylic acid found in all living organisms as part of the citric acid cycle, can act as a chelating agent. atamanchemicals.com
A synthetic this compound complex would function by providing a soluble source of iron to plants. The succinate ligand encircles the ferric ion, preventing its precipitation as iron hydroxides in neutral or alkaline soils. ufl.edu This chelated form allows the iron to remain in the soil solution and be transported to the plant roots for uptake. The effectiveness of an iron chelate is highly dependent on its stability across a range of soil pH values. royalbrinkman.com For instance, EDDHA is known for its high stability in a wide pH range (3-10), making it very effective. royalbrinkman.com The specific stability and efficacy of this compound as a fertilizer would depend on its chemical properties under various soil conditions.
Impact of Iron Nanoparticles on Plant Stress Tolerance and Enzyme Activity
Nanotechnology is an emerging field in agriculture with the potential to enhance crop resilience and productivity. researchgate.net Iron nanoparticles (NPs), specifically, have been shown to have a significant impact on plant growth, stress tolerance, and enzyme activity. While not always directly synthesized from this compound, the study of iron NPs provides insight into how iron, delivered in novel forms, interacts with plant systems, including metabolic pathways involving succinate.
Research on canola plants subjected to drought stress demonstrated that the application of iron NPs stimulated the growth of stressed plants and reinforced their defense mechanisms. researchgate.netigrownews.com The iron NPs helped regulate the plant's osmotic potential by increasing the levels of proteins, proline, and soluble sugars. igrownews.com Furthermore, the treatment activated both enzymatic (catalase, polyphenol oxidase) and non-enzymatic antioxidant systems, which helped reduce oxidative damage and improve membrane stability. researchgate.netigrownews.com
A key finding was the induction of enzymes in the Krebs cycle, namely succinate dehydrogenase and aconitase, by iron NPs in drought-stressed canola plants. researchgate.netigrownews.com Succinate dehydrogenase is an enzyme complex that contains iron-sulfur clusters and is a critical component of both the citric acid cycle and the electron transport chain. sigmaaldrich.com The stimulation of this enzyme by iron NPs suggests an enhancement of plant respiration and energy production, contributing to better stress tolerance. researchgate.netigrownews.com
Similarly, studies on sunflower plants under chromium stress showed that applying Fe⁰ nanoparticles improved growth by enhancing photosynthesis and carbohydrate metabolism, and by boosting the activity of detoxification enzymes. nih.gov Iron oxide nanoparticles have also been found to alleviate salt-alkaline stress in cherry tomatoes by increasing chlorophyll levels and improving biomass. tandfonline.com
The synthesis of iron oxide nanoparticles can involve various precursors and methods, including co-precipitation using iron salts. medcraveonline.comacs.org Succinate itself can be a component in the creation of functionalized nanoparticles for various applications, highlighting the versatility of this compound in materials science. mdpi.comcapes.gov.br
Interactive Data Table: Effect of Iron Nanoparticles (NPs) on Canola under Drought Stress
| Parameter | Treatment Group | Result | Reference |
| Growth | Drought Stressed + Iron NP | Stimulated growth compared to stressed plants without NPs | igrownews.com |
| Osmotic Potential | Drought Stressed + Iron NP | Increased protein, proline, and soluble sugar content | igrownews.com |
| Enzymatic Defense | Drought Stressed + Iron NP | Activated catalase and polyphenol oxidase | researchgate.net |
| Non-Enzymatic Antioxidants | Drought Stressed + Iron NP | Promoted phenol, flavonol, and flavonoid levels | igrownews.com |
| Krebs Cycle Enzymes | Drought Stressed + Iron NP | Induced succinate dehydrogenase and aconitase activity | researchgate.netigrownews.com |
Future Research Directions and Emerging Areas
Computational Chemistry Approaches for Predicting Iron(III)-Succinate Properties and Reactivity
Computational chemistry is poised to play a pivotal role in accelerating the discovery and design of novel ferric succinate-based materials. The application of theoretical methods can provide profound insights into the electronic structure, bonding, and reactivity of these complexes, guiding experimental efforts and reducing the need for extensive trial-and-error synthesis.
Key Research Thrusts:
Density Functional Theory (DFT) Calculations: DFT is a powerful tool for predicting the geometric and electronic properties of ferric succinate (B1194679) complexes. Future studies will likely focus on using DFT to model the coordination environment of the iron(III) center, predict spectroscopic signatures (such as IR and Raman), and calculate thermodynamic parameters for various reactions involving this compound. For instance, DFT can be used to estimate the crystal field stabilization energy, which provides insights into the spin state and stability of the complex. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of this compound in different environments, such as in aqueous solutions or at the interface with biological membranes. This can help in understanding its dissolution profiles, interactions with biomolecules, and transport properties.
Predicting Reactivity and Catalytic Activity: Computational models can be developed to predict the reactivity of this compound in various chemical transformations. This includes modeling reaction pathways, calculating activation energies, and identifying key intermediates. Such predictions are invaluable for designing new catalytic applications in areas like organic synthesis and environmental remediation.
Interactive Data Table: Predicted Properties of this compound Complexes
| Property | Computational Method | Predicted Value/Insight |
| Crystal Structure | DFT | Monoclinic, C2/c space group mdpi.com |
| Electronic Band Gap | DFT | ~2.66 eV, suggesting semiconductor properties mdpi.com |
| Vibrational Frequencies | DFT | Prediction of IR and Raman active modes mdpi.com |
| Redox Potentials | Cyclic Voltammetry Simulations | Prediction of Fe(III)/Fe(II) redox behavior |
Novel Synthetic Routes for Diverse Iron(III)-Succinate Architectures
The development of new synthetic methodologies is crucial for creating this compound materials with tailored properties and functionalities. Moving beyond traditional precipitation methods, researchers are exploring innovative routes to control the dimensionality, porosity, and morphology of these compounds.
Emerging Synthetic Strategies:
Solvothermal and Hydrothermal Synthesis: These methods, carried out in a sealed vessel under elevated temperature and pressure, offer excellent control over the crystallization process. researchgate.netresearchgate.netmedcraveonline.comnih.govamazonaws.com They have been successfully used to synthesize metal-organic frameworks (MOFs) with iron and succinic acid, leading to materials with high surface areas and tunable pore sizes. researchgate.netresearchgate.net
Metal-Organic Frameworks (MOFs): The use of succinic acid as an organic linker in the synthesis of iron-based MOFs is a rapidly growing area. researchgate.netresearchgate.netmdpi.com These materials have potential applications in gas storage, separation, and catalysis. Future research will focus on designing novel MOF topologies with enhanced stability and functionality.
Slow Evaporation Method: This technique allows for the growth of high-quality single crystals, which are essential for detailed structural characterization by X-ray diffraction. A novel complex, tetrakis(1,10-phenanthroline)-bis(succinate)-(µ₂-oxo)-bis(iron(III)) nonahydrate, has been synthesized using this method. mdpi.com
Interactive Data Table: Comparison of Synthetic Methods for Iron-Succinate Materials
| Synthetic Method | Key Advantages | Resulting Architecture |
| Direct Precipitation google.com | Simple, scalable | Amorphous or polycrystalline powder |
| Solvothermal/Hydrothermal researchgate.netresearchgate.netmedcraveonline.comnih.govamazonaws.com | High crystallinity, control over morphology | Nanoparticles, MOFs researchgate.netresearchgate.net |
| Slow Evaporation mdpi.com | High-quality single crystals | Crystalline complexes mdpi.com |
Advanced Characterization Techniques for In-Situ Studies of Iron(III) Succinate Reactions
To fully understand the mechanisms of reactions involving this compound, it is essential to study them as they occur. Advanced in-situ characterization techniques provide a window into the dynamic changes in structure, composition, and electronic state of the material during a chemical process.
Key In-Situ Techniques:
X-ray Absorption Spectroscopy (XAS): XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), is a powerful tool for probing the local coordination environment and oxidation state of the iron center. nih.govnih.govresearchgate.netberstructuralbioportal.orghelmholtz-berlin.de In-situ XAS can be used to follow changes in the iron speciation during catalytic reactions or biological processes. nih.gov However, it is important to be mindful of potential radiation damage to the sample, which can lead to photoreduction of Fe(III). nih.gov
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy: In-situ ATR-FTIR spectroscopy can be used to monitor the adsorption and reaction of molecules on the surface of this compound materials in real-time. nih.gov This technique has been employed to study the photo-oxidation of organic acids on iron(III)(hydr)oxide surfaces. nih.gov
Mössbauer Spectroscopy: This technique is highly sensitive to the nuclear environment of iron atoms and can provide detailed information about the oxidation state, spin state, and magnetic properties of iron in a sample. doi.orgacs.orgdntb.gov.ua It can be used to distinguish between ferrous and ferric species and to characterize different iron-containing phases.
Exploration of Iron(III)-Succinate in Green Chemistry Processes and Sustainable Technologies
The principles of green chemistry emphasize the use of environmentally benign substances and processes. This compound, being derived from the abundant and non-toxic elements iron and succinic acid (a bio-based platform chemical), is an attractive candidate for applications in sustainable technologies. mdpi.comrsc.org
Potential Green Chemistry Applications:
Catalysis: Iron-based catalysts are a more sustainable alternative to those based on precious or toxic metals. rsc.org this compound complexes and MOFs are being explored as catalysts for a variety of organic reactions, including oxidation, reduction, and carbon-carbon bond formation. mdpi.comrsc.org
Environmental Remediation: The adsorptive properties of iron-succinate MOFs make them promising materials for the removal of pollutants, such as organic dyes, from water. researchgate.netresearchgate.netmdpi.com
Biopolymer Synthesis: Iron(III) chloride has been identified as a less toxic and cheaper catalyst alternative for the synthesis of renewable polyesters. rsc.org This opens up possibilities for exploring this compound in similar applications.
Interdisciplinary Studies at the Interface of Inorganic Chemistry, Biology, and Environmental Science
The future of this compound research lies in fostering collaborations across different scientific disciplines. By combining expertise in inorganic chemistry, biology, and environmental science, researchers can address complex challenges and unlock new applications for this versatile compound.
Areas for Interdisciplinary Research:
Bioinorganic Chemistry: Investigating the role of this compound in biological systems is a key area of research. This includes studying its interactions with proteins, its role in iron transport and metabolism, and its potential as a therapeutic agent. researchgate.netnih.govnih.govresearchpublish.comnih.govmdpi.com For instance, studies have shown that succinate can influence the production of siderophores, which are iron-chelating compounds produced by microorganisms. researchgate.netresearchpublish.com
Environmental Science: Understanding the fate and transport of this compound in the environment is crucial for assessing its environmental impact. researchgate.netacs.orgacs.org This includes studying its photochemical reactions in atmospheric aerosols and its role in the biogeochemical cycling of iron. nih.govacs.org
Materials Science: The development of new this compound-based materials with novel properties and applications requires a strong foundation in materials science. This includes the design and synthesis of new MOFs, nanocomposites, and thin films.
Q & A
Q. Q1. What experimental parameters are critical for synthesizing stable ferric succinate complexes?
Methodological Answer:
- Key Parameters:
- pH Control: Optimal synthesis requires pH adjustment (typically 5.5–7.0) to stabilize Fe³⁺-succinate coordination .
- Molar Ratios: Stoichiometric ratios (e.g., Fe³⁺:succinate = 1:1 to 1:3) influence crystallinity and solubility .
- Temperature: Mild heating (40–60°C) enhances reaction kinetics without degrading organic ligands .
- Validation: Use spectroscopic techniques (FTIR, XRD) to confirm Fe-O bonding and crystallinity .
Q. Q2. How can researchers characterize the coordination geometry of this compound?
Methodological Answer:
- Techniques:
- Data Interpretation: Compare spectral data with reference databases (e.g., Cambridge Structural Database) to assign coordination modes .
Advanced Research Questions
Q. Q3. What statistical approaches are suitable for optimizing this compound synthesis conditions?
Methodological Answer:
Q. Q4. How can conflicting reports on this compound’s redox behavior be resolved?
Methodological Answer:
Q. Q5. What in vitro models are appropriate for studying this compound’s iron-release kinetics?
Methodological Answer:
Q. Q6. How can computational methods complement experimental studies of this compound?
Methodological Answer:
- Density Functional Theory (DFT):
- Molecular Dynamics (MD): Model solvation effects and stability in aqueous environments .
Data Interpretation and Contradiction Management
Q. Q7. What strategies mitigate variability in this compound’s reported bioactivity?
Methodological Answer:
Q. Q8. How should researchers document this compound synthesis for reproducibility?
Methodological Answer:
- Reporting Standards:
- Checklist Compliance: Follow journal-specific guidelines (e.g., Pharmaceutical Research) for experimental transparency .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
